

Zoligratinib FGFR1-3 inhibitor comparative IC50

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Compound Focus: Zoligratinib

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Comparative IC50 Values of FGFR Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC50) values of **Zoligratinib** and other FGFR inhibitors for each FGFR subtype. A lower IC50 indicates greater potency.

Inhibitor Name	FGFR1 (nM)	FGFR2 (nM)	FGFR3 (nM)	FGFR4 (nM)	Primary Selectivity
Zoligratinib [1] [2] [3]	9.3	7.6	22	290	FGFR1-3
Futibatinib [3]	1.8	1.4	1.6	3.7	Pan-FGFR
Pemigatinib [3]	0.4	0.5	1.2	30	FGFR1-3
Infigratinib [3]	0.9	1.4	1.0	60	FGFR1-3
Derazantinib [3]	4.5	1.8	4.5	34	FGFR1-3
Roblitinib [3]	>1000	>1000	>1000	1.9	FGFR4 Selective
Nintedanib [3]	69	37	108	610	Multi-kinase

As the data shows, **Zoligratinib** has a consistent, nanomolar-level potency against FGFR1-3 but is over 10 times less potent against FGFR4. In comparison, other clinical-stage inhibitors like Futibatinib are potent across all four FGFRs (pan-FGFR), while Roblitinib is an example of a highly FGFR4-selective compound.

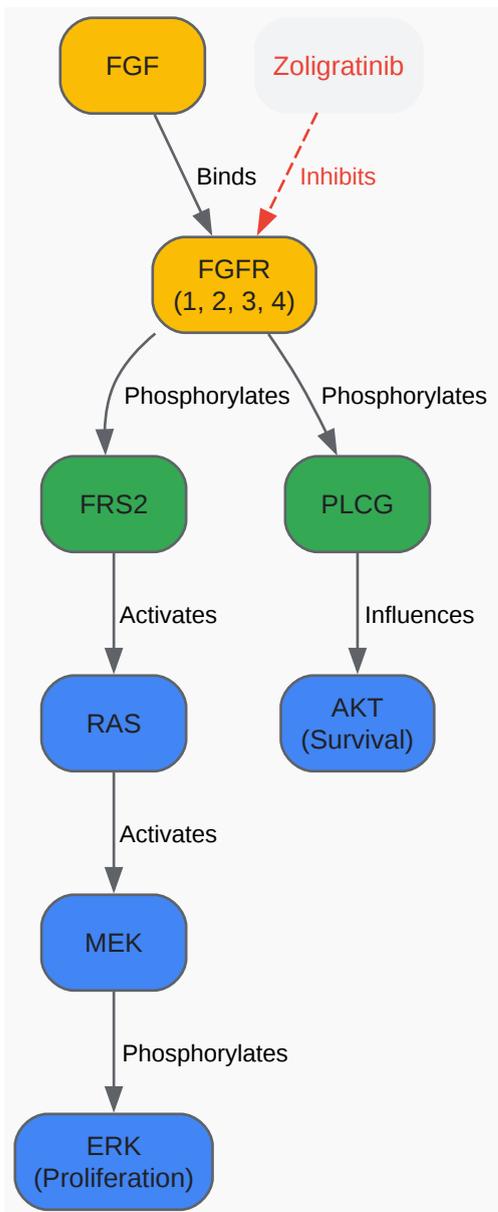
Key Experimental Protocols for Zoligratinib

The data for **Zoligratinib** is supported by robust experimental methodologies. Here are the details of key assays used in the cited research:

- **Enzyme Assay:** The inhibitory activity against FGFR1 was evaluated using a **radiometric filter assay** that measures the incorporation of ^{33}P into the substrate, with detection via a microplate scintillation counter. The mechanism of inhibition was further characterized using Lineweaver-Burk plot analysis through a dose-response assay with increasing ATP concentrations [1] [2].
- **Cell Proliferation Assay:** The antiproliferative activity of **Zoligratinib** was determined in various cell lines. Cells were treated with a concentration range of the compound (0.076 to 10,000 nM) for 4 days. Cell viability was then measured using a **Cell Counting Kit-8 (CCK-8)**, which works by detecting the absorbance of a water-soluble formazan dye at 450 nm. The IC_{50} values were calculated from the resulting dose-response curves [1] [2].
- **Western Blot Analysis:** To confirm target engagement and pathway modulation in cells, researchers treated sensitive cell lines with **Zoligratinib** for 2 hours. The cells were then lysed, and the lysates were analyzed by **SDS-PAGE and Western blotting** to detect changes in the phosphorylation levels of FGFR and key downstream signaling proteins like FRS2, ERK, and S6 [2].
- **In Vivo Efficacy Studies:** The antitumor activity of **Zoligratinib** was demonstrated in xenograft mouse models bearing tumors with FGFR genetic alterations (e.g., fusions or mutations). Mice were administered **Zoligratinib** orally once daily, and **tumor volume and body weight were monitored** over time to assess efficacy and tolerability [2].

FGFR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core FGFR signaling pathway and the point at which **Zoligratinib** acts, providing context for its mechanism.



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This diagram shows that **Zoligratinib** acts by inhibiting the FGFR receptor at the cell membrane, thereby blocking the activation of key downstream signaling pathways (like RAS-MEK-ERK and PI3K-AKT) that drive cancer cell proliferation and survival [4] [2].

Interpretation and Comparison Guide

- **Selectivity Profile:** **Zoligratinib**'s high selectivity for FGFR1-3 over FGFR4 makes it a suitable candidate for tumors driven by alterations in FGFR1, FGFR2, or FGFR3, while potentially minimizing

off-target effects on FGFR4 [1] [3].

- **Mechanism and Resistance:** As a reversible ATP-competitive inhibitor, it binds to the kinase's active site. Be aware that resistance can arise from secondary mutations in the FGFR kinase domain or activation of alternative signaling pathways, which is a common challenge with targeted therapies [4] [5].
- **Comparative Choice:** When comparing inhibitors, consider both potency and spectrum of activity. For tumors where the driving FGFR isoform is unknown or multiple are involved, a pan-FGFR inhibitor like Futibatinib might be more appropriate. For tumors with known FGFR4 dependency, an FGFR4-selective inhibitor would be a superior choice [3].

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